molecular formula C10H12N2O4 B11817315 Methyl 3-(2-amino-2-hydroxyiminoethoxy)benzoate

Methyl 3-(2-amino-2-hydroxyiminoethoxy)benzoate

Cat. No.: B11817315
M. Wt: 224.21 g/mol
InChI Key: CGTSZVVTHFOZDZ-UHFFFAOYSA-N
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Description

Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate: is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is primarily used in research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with methoxyamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by esterification with methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(N’-hydroxycarbamimidoyl)benzoate
  • Benzoic acid, 3-[2-(hydroxyamino)-2-iminoethoxy]-, methyl ester

Uniqueness

Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development .

Properties

IUPAC Name

methyl 3-(2-amino-2-hydroxyiminoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-10(13)7-3-2-4-8(5-7)16-6-9(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTSZVVTHFOZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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